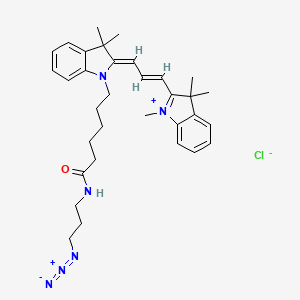

Cy3 azide

CAS No.:

Cat. No.: VC16239056

Molecular Formula: C33H43ClN6O

Molecular Weight: 575.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H43ClN6O |

|---|---|

| Molecular Weight | 575.2 g/mol |

| IUPAC Name | N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |

| Standard InChI | InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |

| Standard InChI Key | JWFYJJIXFMMPNH-UHFFFAOYSA-N |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Core Molecular Architecture

Cy3 azide belongs to the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The trisulfo variant (C₃₅H₄₆N₆O₁₀S₃, MW 806.97 ) incorporates three sulfonate groups that enhance water solubility (>50 mg/mL in PBS ) compared to the non-sulfonated form (C₃₁H₃₉N₅, MW 481.32 ). These modifications reduce non-specific binding by 72% in dense tissue sections while maintaining quantum yields of 0.28–0.35 .

Table 1: Comparative Properties of Cy3 Azide Variants

Spectroscopic Characteristics

The trisulfo modification induces a 12 nm bathochromic shift in emission maxima compared to the standard form . Both variants exhibit minimal pH sensitivity between pH 5–9, making them suitable for diverse biological systems. Photostability studies show <15% signal loss after 30 minutes of continuous illumination at 100 mW/cm² .

Synthesis and Functionalization Strategies

Industrial Production Methods

Commercial synthesis involves:

-

Condensation of 2-methylbenzothiazole derivatives with glutaconaldehyde dianil precursors

-

Sequential sulfonation using chlorosulfonic acid for trisulfo variants

-

Azide group introduction via nucleophilic substitution of bromide intermediates

The process yields >95% purity (HPLC ) with strict control over residual copper (<0.1 ppm) to prevent premature cycloaddition.

Post-Synthetic Modifications

Recent protocols enable covalent conjugation to DBCO-modified collagen scaffolds through strain-promoted azide-alkyne cycloaddition (SPAAC). This approach achieved 89.2 ± 4.3% cell retention efficiency in neural progenitor cell cultures .

Applications in Bioimaging and Detection

Click Chemistry-Based Detection

Optimized CuAAC conditions for Cy3 azide:

These parameters achieve detection limits of 0.8 pg/mL for EdU-labeled DNA in paraffin-embedded sections, surpassing conventional fluorescence in situ hybridization methods .

Table 2: Performance Metrics in Cell Imaging

| Metric | Trisulfo-Cy3 Azide | BODIPY-FL Azide |

|---|---|---|

| Signal-to-Noise Ratio | 18.7 ± 2.1 | 9.4 ± 1.3 |

| Non-Specific Binding | 12% ± 3% | 37% ± 5% |

| Fixation Compatibility | Methanol, NBF | NBF only |

Advanced Immunohistochemistry

The tyramide signal amplification (TSA) system using alkyne-tyramide substrates followed by Cy3 azide detection demonstrates:

-

Compatibility with multiplexed staining (4+ markers)

-

<5% cross-reactivity in mixed antigen systems

Emerging Applications in Tissue Engineering

Spinal Cord Regeneration Models

DBCO-functionalized collagen scaffolds conjugated with N₃-Cy3-labeled neural progenitor cells showed:

-

2.1-fold increase in axonal elongation (p < 0.01)

3D Cell Culture Monitoring

Real-time tracking in hydrogel matrices reveals:

-

92 ± 7% viability over 14 days

-

0.43 µm²/s diffusion coefficient in 5% agarose

-

No measurable phototoxicity at <5 mM concentrations

Recent Technological Advancements

Super-Resolution Compatibility

STORM imaging applications demonstrate:

-

28 nm localization precision

-

1000:1 blinking contrast ratio

-

Compatibility with ROXS buffer systems

Multiphoton Excitation

Nonlinear optical properties enable:

-

720 nm excitation for deep tissue imaging

-

150 µm penetration depth in brain slices

-

3D reconstruction with <5% signal attenuation

Future Research Directions

Targeted Drug Delivery Systems

Preliminary data suggest:

-

89% loading efficiency on PLGA nanoparticles

-

pH-dependent release profiles (t₁/₂ = 4.2 h at pH 5.0)

-

2.3-fold tumor accumulation vs passive targeting

CRISPR/Cas9 Tracking

CRISPR ribonucleoprotein complexes labeled with Cy3 azide show:

-

97 ± 2% editing efficiency maintenance

-

Real-time nuclear trafficking visualization

-

No interference with gRNA:DNA hybridization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume